molecular formula C23H31N3O4S B2947890 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide CAS No. 897610-86-5

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

Cat. No.: B2947890
CAS No.: 897610-86-5
M. Wt: 445.58
InChI Key: WPSJAXXJOBVGNO-UHFFFAOYSA-N
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Description

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is a synthetic sulfonamide-piperazine hybrid compound characterized by a butanamide backbone linked to a 4-methoxyphenyl-substituted piperazine ring via a sulfonylethyl spacer. The 4-methoxyphenyl moiety is a common pharmacophore in sulfonamide-based bioactive molecules, often associated with enhanced solubility and receptor-binding properties .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-30-22-12-10-21(11-13-22)25-15-17-26(18-16-25)31(28,29)19-14-24-23(27)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,10-13H,5,8-9,14-19H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSJAXXJOBVGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s action on these receptors can influence these conditions.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is a complex organic compound notable for its potential biological activities, particularly in the modulation of neurotransmitter systems. Its structure incorporates a piperazine ring, a sulfonyl group, and various aromatic moieties, which contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N4O4S2C_{23}H_{32}N_{4}O_{4}S_{2}, with a molecular weight of approximately 477.6 g/mol. The presence of the piperazine ring is significant as it often correlates with activity against various neurotransmitter receptors, including serotonin and dopamine receptors.

Feature Description
Molecular FormulaC23H32N4O4S2C_{23}H_{32}N_{4}O_{4}S_{2}
Molecular Weight477.6 g/mol
Key Functional GroupsPiperazine, sulfonyl, phenylbutanamide

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, compounds with piperazine structures are known to exhibit significant binding affinity towards serotonin and dopamine receptors. This interaction can lead to alterations in neurotransmission, which may be beneficial in treating various neurological disorders.

Potential Pharmacological Effects

  • Neurotransmitter Modulation : The compound's ability to modulate serotonin and dopamine levels may have implications in treating depression, anxiety, and other mood disorders.
  • Antidepressant Activity : Similar compounds have shown promise in preclinical studies as potential antidepressants due to their serotonergic activity .
  • Antipsychotic Properties : The structural similarities with known antipsychotic agents suggest potential applications in managing psychotic disorders.

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Case Studies

  • Acetylcholinesterase Inhibition : Certain derivatives have demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in synaptic clefts. This mechanism is particularly relevant for cognitive enhancement and treatment of Alzheimer's disease.
  • Antibacterial Activity : Some piperazine derivatives have shown moderate antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, indicating a broader therapeutic potential beyond neurological applications .
  • Urease Inhibition : Compounds with similar structures have been evaluated for urease inhibition, showing promising results that could lead to new treatments for conditions like urease-related infections .

Summary of Biological Activities

Activity Type Effectiveness
Acetylcholinesterase InhibitionStrong
Antibacterial ActivityModerate to Strong
Urease InhibitionHigh

Comparison with Similar Compounds

Compound 17 : 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide

  • Key Features : Replaces the piperazine-sulfonylethyl group with a trifluoromethylphenyl moiety and incorporates a thiophene ring at Site A.
  • Synthesis: Prepared via amidation of a thiophene-substituted butanoyl chloride with 4-(4-(trifluoromethyl)phenyl)aniline .
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene may influence π-π stacking interactions.

Compound 18 : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

  • Key Features : Retains the piperazine ring but replaces the sulfonylethyl group with a ketone at Site C.
  • Synthesis: Achieved via coupling of a piperazine derivative with a thiophene-substituted butanone .

Compound 19 : 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine

  • Key Features : Substitutes the carbonyl group (Site C) with a butyl chain, eliminating hydrogen-bonding capacity.
  • Synthesis : Alkylation of the piperazine nitrogen with a thiophene-containing alkyl halide .
  • Properties : Increased hydrophobicity due to the alkyl chain may improve blood-brain barrier penetration.

Sulfonamide-Based Analog: N-(4-Methoxyphenyl)benzenesulfonamide

  • Key Features : Shares the 4-methoxyphenyl-sulfonamide motif but lacks the piperazine and butanamide groups.
  • Synthesis : Derived from sulfonylation of 4-methoxyaniline with benzenesulfonyl chloride .
  • Properties : Crystallographic studies indicate planar geometry, favoring stacking interactions in receptor binding .

Comparative Data Table

Compound Name Structural Features Synthesis Method Notable Properties
N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide Piperazine-sulfonylethyl linker, 4-phenylbutanamide Likely nucleophilic substitution Hypothesized serotonin/dopamine receptor affinity; high solubility (methoxy group)
Compound 17 Trifluoromethylphenyl, thiophene-substituted butanamide Amidation Enhanced lipophilicity (CF3), potential metabolic stability
Compound 18 Piperazine-ketone linker, thiophene Ketone coupling Reduced hydrolytic stability; possible rapid clearance
Compound 19 Piperazine-butyl linker, thiophene Alkylation Increased BBB penetration; lower polarity
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl-sulfonamide Sulfonylation Planar crystal structure; antimicrobial potential (inferred)

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